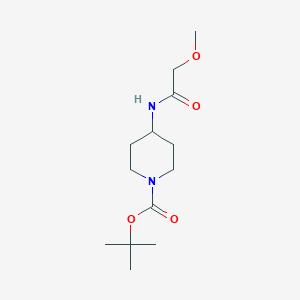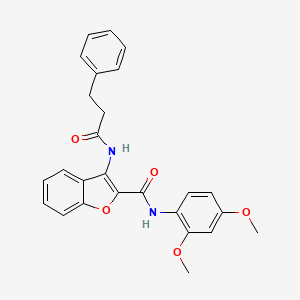![molecular formula C20H20ClFN2O3 B2712563 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 301194-46-7](/img/structure/B2712563.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 4-fluorophenyl group, making it a molecule of interest for its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid typically involves a multi-step process:
Formation of Piperazine Derivative: The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Acylation Reaction: The piperazine derivative is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield 1-(3-chlorophenyl)-4-(4-fluorobenzoyl)piperazine.
Butanoic Acid Formation: The final step involves the reaction of the acylated piperazine with succinic anhydride under acidic conditions to form the target compound, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidepressant, antipsychotic, and anxiolytic agent due to its interaction with serotonin and dopamine receptors.
Biological Studies: Used in studies exploring the modulation of neurotransmitter systems and their effects on behavior and mood.
Pharmacological Research: Serves as a lead compound in the development of new therapeutic agents targeting central nervous system disorders.
Industrial Applications: Utilized in the synthesis of advanced pharmaceutical intermediates and fine chemicals.
作用機序
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an antagonist or agonist at serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This modulation can result in altered mood, behavior, and cognitive functions, making it a candidate for treating psychiatric disorders.
類似化合物との比較
1-(3-Chlorophenyl)piperazine: Shares the piperazine core but lacks the 4-fluorophenyl and butanoic acid moieties.
4-(4-Fluorophenyl)piperazine: Similar structure but without the 3-chlorophenyl group and butanoic acid moiety.
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid: Similar but with an acetic acid group instead of the butanoic acid group.
Uniqueness: 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid is unique due to its specific combination of substituents, which confer distinct pharmacological properties. The presence of both 3-chlorophenyl and 4-fluorophenyl groups enhances its receptor binding affinity and selectivity, making it a valuable compound for therapeutic research.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c21-15-2-1-3-17(12-15)23-8-10-24(11-9-23)18(20(26)27)13-19(25)14-4-6-16(22)7-5-14/h1-7,12,18H,8-11,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGQUCECDHPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(CC(=O)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
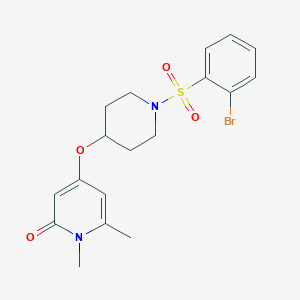
![2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE](/img/structure/B2712485.png)
![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)
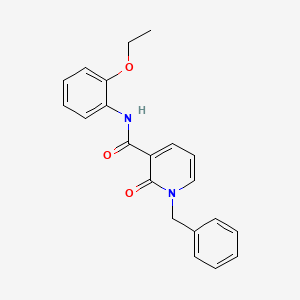
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)

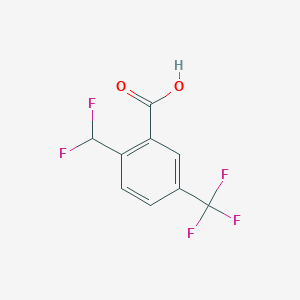
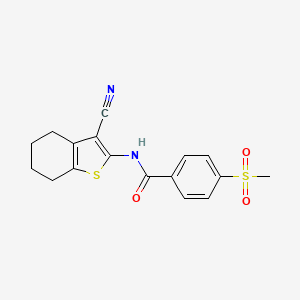
![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)
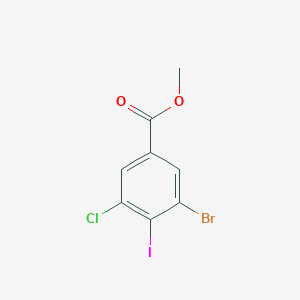
![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2712499.png)
